molecular formula C7H2F4N2 B092354 4-Amino-2,3,5,6-tetrafluorobenzonitrile CAS No. 17823-38-0

4-Amino-2,3,5,6-tetrafluorobenzonitrile

Cat. No. B092354
CAS RN: 17823-38-0
M. Wt: 190.1 g/mol
InChI Key: ZFQKTZQBBRHWPC-UHFFFAOYSA-N
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Description

The compound 4-Amino-2,3,5,6-tetrafluorobenzonitrile is a derivative of benzonitrile with amino and fluorine substituents on the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their properties. For instance, the synthesis of various substituted benzonitriles is a topic of interest due to their potential biological activities and applications in material science .

Synthesis Analysis

The synthesis of substituted benzonitriles, such as those mentioned in the papers, typically involves multiple steps including protection, formation of intermediates like tetrazoles, and subsequent reactions like hydrolysis, chlorination, and amination . These methods can be adapted to synthesize 4-Amino-2,3,5,6-tetrafluorobenzonitrile by starting with the appropriate fluorinated benzonitrile and introducing the amino group at the correct position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of substituted benzonitriles can be determined using techniques such as X-ray diffraction, as demonstrated for 4-N,N-Dimethylamino-2,3,5,6-tetrafluorobenzonitrile . This compound crystallizes in the monoclinic system and the dimethylamino group is significantly twisted out of the plane of the aromatic ring, indicating a quinoid nature of the ring. Similar analysis could be expected for 4-Amino-2,3,5,6-tetrafluorobenzonitrile, with the amino group likely influencing the electronic distribution and conformation of the molecule.

Chemical Reactions Analysis

The reactivity of substituted benzonitriles is influenced by the electron-withdrawing or donating nature of the substituents. For example, the presence of an amino group can facilitate nucleophilic attacks due to its electron-donating properties . The fluorine atoms, being highly electronegative, would withdraw electron density from the aromatic ring, potentially affecting the reactivity of the nitrile group in chemical reactions.

Physical and Chemical Properties Analysis

Substituted benzonitriles exhibit various physical and chemical properties based on their molecular structure. The presence of amino and fluorine groups can affect the compound's boiling point, solubility, and stability. Intermolecular hydrogen bonding can also influence the solid-state structure and properties, as seen in the crystal packing of similar compounds . The electronic properties, such as dipole moment and polarizability, would also be affected by the substituents, potentially making 4-Amino-2,3,5,6-tetrafluorobenzonitrile an interesting candidate for electronic material applications.

Scientific Research Applications

  • Ultrafast Intramolecular Charge Transfer and Internal Conversion : Tetrafluoro-aminobenzonitriles, including derivatives of 4-Amino-2,3,5,6-tetrafluorobenzonitrile, exhibit ultrafast intramolecular charge transfer (ICT) in both polar and nonpolar solvents. This behavior is significant for understanding electron donor/acceptor interactions in molecular electronics (Galievsky et al., 2005).

  • Photoaffinity Labeling Agent for Chloride Channels : A photoaffinity analog of a potent epithelial chloride channel blocker was synthesized from 4-Amino-2,3,5,6-tetrafluorobenzonitrile, demonstrating its utility in biochemical research, particularly in the study of ion channels (Branchini et al., 1992).

  • Synthesis of Dithiocarbamic Acid Esters : A facile method for synthesizing 2,3,5,6-tetrafluorobenzonitrile-substituted dithiocarbamic acid esters was developed using 4-Amino-2,3,5,6-tetrafluorobenzonitrile. This compound serves as a promising intermediate for further chemical transformations (Yin et al., 2015).

  • Synthesis of CNS-Selective Cholinesterase Inhibitor : This compound was used in the synthesis of a novel cholinesterase inhibitor, indicating its potential in developing pharmaceuticals for neurological conditions (Nishioka et al., 1992).

  • Structure and Crystal Packing Studies : Studies on the structure and crystal packing of derivatives of 4-Amino-2,3,5,6-tetrafluorobenzonitrile contribute to the understanding of molecular interactions and crystal engineering (Heine et al., 1994).

  • Fluorinated Stilbenes Synthesis : The compound is used in the synthesis of polyfluorinated (E)-4-(4-bromostyryl)benzonitriles, which are significant for studying intermolecular interactions and co-crystal formation (Mariaca et al., 2006).

  • Fluorinated Phenyl tert-Butyl Nitroxides : Used in the synthesis of functionalized perfluorinated phenyl tert-butyl nitroxides, these derivatives demonstrate applications in magnetic resonance and catalysis (Tretyakov et al., 2019).

  • Pyrrolobenzo[b]thieno[1,4]diazepines Synthesis : 4-Amino-2,3,5,6-tetrafluorobenzonitrile derivatives have been utilized in the synthesis of novel chemical compounds, indicating their role in organic synthesis and potential pharmaceutical applications (El-Kashef et al., 2007).

  • Chromogenic Nitrene Precursor : It is used in synthesizing chromogenic nitrene precursors for photolabeling, indicating its potential in biochemistry and molecular labeling studies (Pandurangi et al., 1996).

Safety And Hazards

Safety information for 4-Amino-2,3,5,6-tetrafluorobenzonitrile indicates that it has several hazard statements including H302 + H312 + H332 - H315 - H319 - H335, suggesting that it is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . The compound is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Personal protective equipment including a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-amino-2,3,5,6-tetrafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQKTZQBBRHWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075131
Record name 4-Aminotetrafluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3,5,6-tetrafluorobenzonitrile

CAS RN

17823-38-0
Record name 4-Amino-2,3,5,6-tetrafluorobenzonitrile
Source CAS Common Chemistry
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Record name 4-Amino-2,3,5,6-tetrafluorobenzonitrile
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Record name 4-Aminotetrafluorobenzonitrile
Source EPA DSSTox
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Record name 4-amino-2,3,5,6-tetrafluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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